Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azetidine ring structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-methylazetidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C13H23NO5 |
---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-6-18-10(16)9(15)13(5)7-14(8-13)11(17)19-12(2,3)4/h9,15H,6-8H2,1-5H3 |
InChI-Schlüssel |
SYUWHICRBPCPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.